molecular formula C21H28N2O4 B14990400 3-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide

3-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B14990400
M. Wt: 372.5 g/mol
InChI Key: PAWMOJCSIJHNLZ-UHFFFAOYSA-N
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Description

3-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with butoxy, furan, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine groups can enhance its binding affinity and specificity for these targets. The exact pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, can enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

3-butoxy-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C21H28N2O4/c1-2-3-11-26-18-7-4-6-17(15-18)21(24)22-16-19(20-8-5-12-27-20)23-9-13-25-14-10-23/h4-8,12,15,19H,2-3,9-11,13-14,16H2,1H3,(H,22,24)

InChI Key

PAWMOJCSIJHNLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

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